ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a polyfunctionalized pyran derivative featuring:
- A 4H-pyran core substituted with amino (NH₂), cyano (CN), and ethyl carboxylate (COOEt) groups.
- A sulfanylmethyl (-SCH₂-) linker bridging the pyran ring to a 5-cyano-[2,4'-bipyridine]-6-yl moiety.
- A pyridin-3-yl substituent at the 4-position of the pyran ring.
While direct pharmacological data for this compound are unavailable in the provided evidence, analogs suggest utility in medicinal chemistry (e.g., antibacterial, antitumor activities) .
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O3S/c1-2-34-26(33)23-21(35-24(29)19(13-28)22(23)18-4-3-9-31-14-18)15-36-25-17(12-27)5-6-20(32-25)16-7-10-30-11-8-16/h3-11,14,22H,2,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYSDRBLLFDUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves several steps. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of new derivatives.
Cyclization: Intramolecular cyclization reactions can produce bicyclic pyrimidine derivatives.
Common reagents and conditions used in these reactions include formamide, formic acid, urea, thiourea, and various catalysts. The major products formed from these reactions are often pyrimidine derivatives with potential biological activity.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development due to its diverse chemical reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyran-3-carboxylate Derivatives
Key Findings from Comparative Analysis:
Synthetic Methods: Most analogs are synthesized via multicomponent reactions involving aldehydes, malononitrile, and esters (e.g., uses water as a solvent for eco-friendly synthesis) . The target compound’s bipyridine sulfanyl group likely requires specialized coupling steps, akin to methods in for sulfanylpyridine intermediates.
Structural and Electronic Effects: Bipyridine vs. Monopyridine: The target’s bipyridine moiety may improve coordination with metal ions or enhance π-stacking in crystal lattices compared to simpler pyridines in . Pyridin-3-yl vs. Aryl Groups: The pyridin-3-yl substituent (target) offers hydrogen-bonding sites distinct from hydrophobic aryl groups (e.g., 4-ethylphenyl in ).
Pharmacological Potential: Analogs with aryl/heteroaryl groups (e.g., 4-methylphenyl in ) exhibit antibacterial and antitumor activities . The target’s pyridine-rich structure may enhance binding to enzymes like acetylcholinesterase, as seen in nicotinate derivatives ().
Crystallographic Properties :
- Pyran rings in analogs (e.g., ) are nearly planar (r.m.s. deviation = 0.059 Å), stabilized by N–H⋯O/N hydrogen bonds. The target’s bipyridine group may introduce torsional strain, affecting packing efficiency.
Biological Activity
Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. It contains an amino group, cyano groups, and a pyridine ring, which are known to enhance the bioactivity of organic compounds. The molecular formula is with a molecular weight of approximately 549.57 g/mol.
Mechanisms of Biological Activity
- Antimicrobial Activity : Similar compounds in the pyridine family have demonstrated significant antimicrobial properties. The incorporation of cyano and amino groups can enhance the interaction with bacterial cell membranes, potentially leading to increased permeability and cell death .
- Anticancer Potential : Research indicates that derivatives of pyridine scaffolds exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression. For instance, compounds with similar structures have been identified as inhibitors of IKK-β, a kinase involved in inflammatory responses and cancer cell proliferation .
- Enzyme Inhibition : The presence of the cyano group is often linked to enzyme inhibition mechanisms. This compound may interact with various biological targets, leading to the modulation of metabolic pathways critical in disease states .
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of related pyridine derivatives on various cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting promising anticancer activity .
- Microbial Inhibition : Another investigation focused on antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds structurally related to ethyl 6-amino-5-cyano derivatives showed significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties .
Comparative Biological Activity Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The compound can be synthesized via multicomponent reactions (MCRs) in aqueous or ethanol-based systems. For example, rapid four-component reactions in water using aldehydes, malononitrile, and ethyl acetoacetate derivatives have been reported for analogous pyran-3-carboxylates. Piperidine is often used as a catalyst, and recrystallization from ethanol ensures purity . Modifications to the sulfanyl and pyridine substituents may require tailored thiolation or cross-coupling steps.
Q. How is the compound structurally characterized?
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. Key parameters include bond lengths (e.g., C–C: 1.52–1.55 Å), torsion angles, and hydrogen-bonding networks (e.g., N–H⋯N and N–H⋯O interactions). Triclinic crystal systems (space group P1) with unit cell dimensions (e.g., a = 8.0856 Å, b = 9.3193 Å) are typical for this structural class. Complementary techniques include and NMR for functional group validation and IR spectroscopy for identifying cyano (2183 cm) and carbonyl (1692 cm) stretches .
Q. What analytical techniques ensure purity and stability?
High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Stability studies under varying pH, temperature, and light conditions are critical for handling. TLC (R values) and melting point analysis (e.g., 118°C for related derivatives) are preliminary quality checks .
Advanced Research Questions
Q. How do reaction conditions influence yield and byproduct formation?
Catalyst selection (e.g., piperidine vs. pyridine), solvent polarity, and stoichiometric ratios significantly impact yields. For instance, aqueous MCRs minimize organic solvent use but may require extended stirring (5–10 min) to precipitate products. Ethanol recrystallization reduces impurities like unreacted malononitrile or aldehyde derivatives. Conflicting reports on yields (e.g., 75% vs. lower yields in analogous syntheses) highlight the need for optimized protocols .
Q. Are there contradictions in reported crystallographic data?
Discrepancies in hydrogen-bonding motifs (e.g., N–H⋯N vs. N–H⋯O) between studies may arise from solvent effects or polymorphism. For example, triclinic vs. monoclinic packing in similar pyran derivatives alters intermolecular interactions. Refinement parameters (R factor = 0.046–0.066) and disorder modeling (e.g., ethoxy group rotation) require careful validation to resolve such inconsistencies .
Q. What computational methods predict reactivity and electronic properties?
Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies evaluate interactions with biological targets (e.g., enzymes inhibited by pyran derivatives). Substituent effects, such as electron-withdrawing cyano groups, modulate charge distribution and solubility .
Q. How do structural modifications affect biological activity?
The sulfanyl-methyl and pyridine groups enhance lipophilicity and π-π stacking, which are critical for antimicrobial or antitumor activity. In vitro assays (e.g., MIC for bacterial strains, IC for cancer cells) correlate substituent variations with potency. For example, replacing 4-methylphenyl with pyridin-3-yl may alter binding to cytochrome P450 isoforms .
Q. What strategies mitigate solubility challenges in bioassays?
Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoformulation (liposomes, micelles) improve aqueous solubility. Prodrug approaches, such as ester-to-acid hydrolysis, enhance bioavailability. pH-dependent solubility profiles (tested via UV-Vis spectroscopy) guide formulation design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
